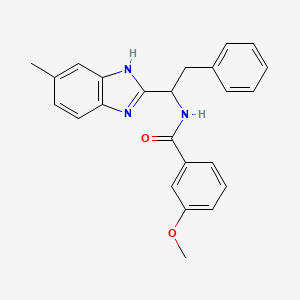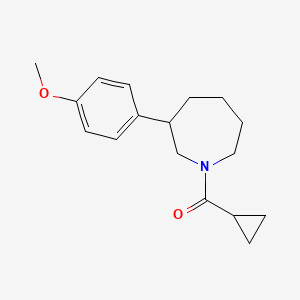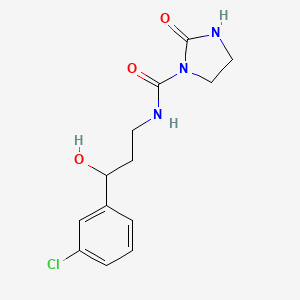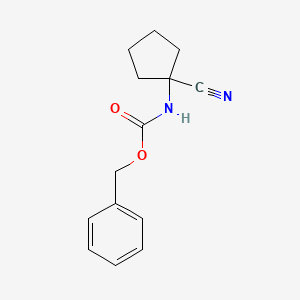![molecular formula C11H16ClN3O4S B2775979 N-[3-(aminomethyl)cyclobutyl]-4-nitrobenzene-1-sulfonamide hydrochloride CAS No. 1798745-89-7](/img/structure/B2775979.png)
N-[3-(aminomethyl)cyclobutyl]-4-nitrobenzene-1-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(aminomethyl)cyclobutyl]-4-nitrobenzene-1-sulfonamide hydrochloride, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential as an anticancer agent. It was first identified as a potent inhibitor of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway, and has since been shown to have a wide range of biological effects.
作用機序
N-[3-(aminomethyl)cyclobutyl]-4-nitrobenzene-1-sulfonamide hydrochloride exerts its biological effects by inhibiting the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins within the cell, and disruption of this pathway can lead to the accumulation of misfolded or damaged proteins, which can be toxic to the cell.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and disruption of DNA repair pathways. It has also been shown to modulate the activity of several important signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
実験室実験の利点と制限
One of the main advantages of N-[3-(aminomethyl)cyclobutyl]-4-nitrobenzene-1-sulfonamide hydrochloride as a research tool is its specificity for the NEDD8-activating enzyme (NAE), which allows for the selective inhibition of this pathway without affecting other cellular processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.
将来の方向性
There are several potential future directions for research on N-[3-(aminomethyl)cyclobutyl]-4-nitrobenzene-1-sulfonamide hydrochloride, including:
1. Combination therapy: this compound has been shown to enhance the activity of several other anticancer agents, including cisplatin and gemcitabine, suggesting that it may be effective in combination with other therapies.
2. Biomarker development: this compound has been shown to modulate the activity of several important signaling pathways, and there is potential for the development of biomarkers to predict response to treatment.
3. Clinical trials: Several clinical trials of this compound are currently ongoing, and further studies will be needed to determine its efficacy and safety in humans.
In conclusion, this compound is a small molecule inhibitor that has shown promising results as an anticancer agent. Its specificity for the NEDD8-activating enzyme (NAE) allows for the selective inhibition of this pathway, and it has a wide range of biological effects. Further research is needed to fully elucidate its mechanism of action and potential clinical applications.
合成法
The synthesis of N-[3-(aminomethyl)cyclobutyl]-4-nitrobenzene-1-sulfonamide hydrochloride involves several steps, including the reaction of 3-aminomethylcyclobutane-1-carboxylic acid with 4-nitrobenzenesulfonyl chloride to form the corresponding sulfonamide intermediate. This intermediate is then treated with hydrochloric acid to yield the final product, this compound hydrochloride.
科学的研究の応用
N-[3-(aminomethyl)cyclobutyl]-4-nitrobenzene-1-sulfonamide hydrochloride has been extensively studied in preclinical models of cancer, and has shown promising results in a variety of tumor types, including breast, lung, prostate, and pancreatic cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit tumor growth in animal models.
特性
IUPAC Name |
N-[3-(aminomethyl)cyclobutyl]-4-nitrobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S.ClH/c12-7-8-5-9(6-8)13-19(17,18)11-3-1-10(2-4-11)14(15)16;/h1-4,8-9,13H,5-7,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEPJFLXHCKUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2775901.png)



![[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride](/img/structure/B2775907.png)

![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/no-structure.png)

![Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2775913.png)
![(E)-{1-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-2-(4-fluorobenzenesulfonyl)ethylidene}(methoxy)amine](/img/structure/B2775914.png)
![N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2775915.png)

